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Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder

God Vine), is a natural compound with a long history in traditional Chinese medicine for treating

autoimmune and inflammatory diseases.[1][2] Modern pharmacological research has identified

Celastrol as a potent anti-inflammatory agent with pleiotropic effects, targeting multiple critical

signaling pathways implicated in the inflammatory cascade.[2][3] This technical guide provides

an in-depth overview of the anti-inflammatory properties of Celastrol, focusing on its molecular

mechanisms, supported by quantitative data, detailed experimental protocols, and visual

representations of key pathways and workflows. This document is intended for researchers,

scientists, and drug development professionals exploring Celastrol as a potential therapeutic

candidate.

Molecular Mechanisms of Action
Celastrol exerts its anti-inflammatory effects by modulating a network of interconnected

signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory

transcription factors, suppression of inflammasome activation, and interference with key kinase

cascades.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response,

responsible for the transcription of numerous pro-inflammatory genes, including cytokines,
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chemokines, and adhesion molecules.[4][5] Celastrol is a well-documented inhibitor of this

pathway.[1][5][6]

Mechanism of Inhibition: Celastrol's primary point of intervention is the IκB kinase (IKK)

complex.[2] It inhibits IKK activity, which in turn prevents the phosphorylation and subsequent

degradation of the inhibitory protein IκBα.[1][7] With IκBα remaining bound to the NF-κB

(p65/p50) dimer, the complex is retained in the cytoplasm, preventing its nuclear translocation

and the subsequent transcription of target inflammatory genes.[1][7] Some studies suggest

Celastrol directly targets cysteine 179 in the activation loop of IKKβ.[2]
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Celastrol's mechanism of NF-κB pathway inhibition.

Inhibition of the NLRP3 Inflammasome
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The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon

activation, triggers the maturation of the potent pro-inflammatory cytokines Interleukin-1β (IL-

1β) and Interleukin-18 (IL-18).[8] Celastrol has been identified as a potent inhibitor of NLRP3

inflammasome activation.[8][9]

Mechanism of Inhibition: Celastrol disrupts NLRP3 inflammasome activation through multiple

mechanisms. It has been shown to:

Inhibit ASC Oligomerization: It interferes with the assembly of the inflammasome complex,

specifically the oligomerization of the adaptor protein ASC.[8]

Reduce ROS Generation: Celastrol can decrease the production of reactive oxygen species

(ROS), a key upstream signal for NLRP3 activation.[8][9]

Modulate Hsp90-NLRP3 Interaction: Celastrol can directly interact with Heat shock protein

90 (Hsp90), preventing it from binding to and stabilizing NLRP3, thereby promoting NLRP3

degradation and inactivation.[10][11]
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Celastrol Inhibition of the NLRP3 Inflammasome
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Celastrol's multi-point inhibition of NLRP3 activation.

Modulation of JAK/STAT and MAPK Pathways
Celastrol also influences other upstream kinase pathways that are crucial for cytokine

signaling and cellular stress responses.
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JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription

(JAK/STAT) pathway is critical for signaling initiated by cytokines like IL-6.[12][13] Celastrol
has been shown to inhibit the JAK2/STAT3 signaling cascade by suppressing the activation

(phosphorylation) of STAT3.[13][14] This leads to the downregulation of STAT3-regulated

genes involved in inflammation and cell proliferation.[14]

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and

JNK, are involved in cellular responses to stress signals like LPS.[15][16] Celastrol can

suppress the phosphorylation of ERK1/2 and p38, thereby inhibiting the downstream

inflammatory response.[16][17]

Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of Celastrol have been quantified in numerous in vitro and in vivo

models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of Celastrol
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Cell Line
Inflammatory
Stimulus

Celastrol
Concentration

Measured
Effect

Reference

PC-3 (Prostate

Carcinoma)

Phorbol 12-

myristate 13-

acetate (PMA)

1 µM
Blocked 62% of

IL-6 secretion.
[18]

BV-2 (Microglial

cells)

Lipopolysacchari

de (LPS)
Not specified

Inhibited

production of

NO, TNF-α, and

IL-1β.

[16]

THP-1

(Mononuclear

Macrophages)

Resistin 30 nmol/L

Effectively

reduced the

content of IL-6

and TNF-α.

[19]

Hs578T (TNBC

cells)
IL-1β 0.5 µM

Decreased IL-

1β-induced IL-8

expression by

64.8-fold.

[20]

RAW264.7

(Macrophages)
LPS Not specified

Down-regulated

mRNA and

protein levels of

IL-6, IL-1β,

iNOS, and TNF-

α.

[21]

RINm5F

(Pancreatic β-

cells)

Cytokine mix (IL-

1β, TNF-α, IFN-

γ)

Not specified

Significantly

inhibited

cytokine-induced

nitric oxide

production.

[22]

Table 2: In Vivo Anti-inflammatory Effects of Celastrol
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Animal Model
Disease
Induction

Celastrol
Dosage &
Route

Measured
Effect

Reference

Wistar Rats

Collagen-

Induced Arthritis

(CIA)

Oral, duration 28

days

Attenuated paw

swelling and

arthritis scores;

abolished

increases in

TNF-α, IL-1β, IL-

6, and IFN-γ.

[23]

C57BL/6 Mice
LPS-Induced

Septic Shock
1 mg/kg, i.p.

Significantly

reduced serum

IL-1β levels.

[8]

Rats
LPS-Induced

ARDS

i.p., 7

consecutive days

Attenuated lung

injury and

decreased pro-

inflammatory

cytokines in

BALF.

[6]

C57BL/6N Mice
High-Fat Diet

(Obesity)
7.5 mg/kg/day

Reduced mRNA

expression of

pro-inflammatory

genes IL-6, IL-

1β, TNF-α, and

iNOS in adipose

tissue.

[21]

Sprague-Dawley

Rats

Carrageenan-

Induced Paw

Edema

0.3 mg/kg, i.p.

Significantly

suppressed

mRNA

expression of

TNF-α, IL-6, and

IL-1β in paw

tissue.

[24]
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Wistar Rats

Collagen-

Induced Arthritis

(CIA)

0.5 & 1 mg/kg,

i.p. for 3 weeks

Markedly

alleviated clinical

signs and

synovial

hyperplasia.

[25]

db/db Mice Type 2 Diabetes
Not specified, 2

months

Lowered plasma

glucose and

improved renal

inflammation.

[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summarized protocols for common experimental models used to investigate Celastrol's
properties.

Lipopolysaccharide (LPS)-Induced Inflammation Model
(In Vivo)
This model is used to study acute systemic inflammation and organ injury, such as septic shock

or acute respiratory distress syndrome (ARDS).

Objective: To evaluate the effect of Celastrol on LPS-induced systemic inflammation and

cytokine production.

Animal Model: C57BL/6 mice or Wistar/Sprague-Dawley rats.

Materials: Lipopolysaccharide (LPS from E. coli), Celastrol, vehicle (e.g., DMSO, corn oil),

saline.

Procedure:

Acclimatization: Animals are housed under standard conditions for at least one week.

Grouping: Animals are randomly divided into groups: (1) Vehicle Control, (2) LPS +

Vehicle, (3) LPS + Celastrol.
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Treatment: The treatment group receives Celastrol (e.g., 1 mg/kg, intraperitoneally)

typically 30 minutes to 1 hour before LPS challenge. The control groups receive the

vehicle.[26]

Induction: Animals are challenged with a dose of LPS (e.g., 30 mg/kg, intraperitoneally for

septic shock; or intratracheally for ARDS) to induce inflammation.[6][8]

Monitoring & Sample Collection: Animals are monitored for survival (in septic shock

models). At a predetermined time point (e.g., 6 hours), blood is collected via cardiac

puncture for serum cytokine analysis (ELISA).[8] For ARDS models, bronchoalveolar

lavage fluid (BALF) is collected to measure inflammatory cells and cytokines.[6] Tissues

(e.g., lung, liver, spleen) are harvested for histological examination or Western blot

analysis.[8]

Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many

immunological and pathological features with the human disease.[27]

Objective: To assess the therapeutic potential of Celastrol in an autoimmune arthritis model.

Animal Model: Male Wistar or DBA/1 mice/rats.

Materials: Bovine or chicken type II collagen (CII), Complete Freund's Adjuvant (CFA),

Incomplete Freund's Adjuvant (IFA), Celastrol.

Procedure:

Primary Immunization (Day 0): An emulsion of type II collagen in CFA is administered via

intradermal injection at the base of the tail.[23]

Booster Immunization (e.g., Day 21): A second immunization with an emulsion of type II

collagen in IFA is administered.

Treatment: Following the onset of arthritis, animals are treated with Celastrol (e.g., 1

mg/kg, daily by oral gavage or i.p. injection) for a specified duration (e.g., 3-4 weeks).[23]

[25]
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Clinical Assessment: Arthritis development is monitored regularly by scoring paw swelling

and erythema (Arthritis Score). Paw thickness is measured using calipers.

Endpoint Analysis: At the end of the study, blood is collected for serum cytokine analysis.

Paws are harvested for histopathological analysis (to assess synovial inflammation,

cartilage degradation, and bone erosion) and micro-CT imaging.[28][29][30]
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Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
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Workflow for a typical Collagen-Induced Arthritis (CIA) study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b190767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion

Celastrol is a potent natural anti-inflammatory compound that operates through the

coordinated suppression of multiple key signaling pathways, including NF-κB, the NLRP3

inflammasome, JAK/STAT, and MAPKs. Extensive in vitro and in vivo data demonstrate its

ability to significantly reduce the production of pro-inflammatory mediators and ameliorate

disease pathology in various preclinical models of inflammation. The detailed mechanisms and

established experimental protocols outlined in this guide provide a solid foundation for further

research and development of Celastrol as a therapeutic agent for a range of chronic

inflammatory and autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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